

structural biology of BRD3 bromodomain

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Compound of Interest

Compound Name: *BET bromodomain inhibitor 3*

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An In-depth Technical Guide to the Structural Biology of the BRD3 Bromodomain

Introduction

Bromodomain-containing protein 3 (BRD3), a member of the Bromodomain and Extra-Terminal motif (BET) family of proteins, is a critical epigenetic reader that recognizes and binds to acetylated lysine residues on histones and other proteins.[1][2] This interaction is fundamental to the regulation of gene transcription, chromatin remodeling, and the assembly of transcriptional machinery.[1][3][4] Structurally, BRD3 contains two tandem N-terminal bromodomains (BD1 and BD2) and a C-terminal Extra-Terminal (ET) domain.[2][5] These bromodomains are the primary modules responsible for tethering BRD3 to acetylated chromatin, thereby influencing a host of cellular processes.

Functionally, BRD3 is implicated in cell cycle progression, apoptosis, and inflammatory responses.[1][6] It plays a role in facilitating the transcription of genes by RNA polymerase II through acetylated nucleosomes.[3] Dysregulation of BRD3 has been linked to various diseases, including cancer, inflammatory conditions like rheumatoid arthritis, and cardiovascular diseases, making it an attractive target for therapeutic intervention.[1][6] Small-molecule inhibitors targeting the acetyl-lysine binding pockets of BRD3's bromodomains can disrupt its function and are being actively explored as potential therapeutics.[1][7] This guide provides a detailed overview of the structural biology of the BRD3 bromodomains, quantitative interaction data, key experimental protocols, and associated signaling pathways.

Structural Overview

The bromodomains of BRD3 adopt a conserved left-handed four-helix bundle fold (α Z, α A, α B, α C) that forms a hydrophobic pocket to accommodate acetylated lysine residues.[4][8] This canonical binding site is the target for both endogenous acetylated proteins and exogenous small-molecule inhibitors. High-resolution crystal structures have been determined for both the first (BD1) and second (BD2) bromodomains, often in complex with various ligands, providing detailed insights into the molecular basis of ligand recognition.

Table 1: Representative Crystal Structures of BRD3 Bromodomains from RCSB PDB

PDB ID	Description	Resolution (Å)	Method
2NXB	Crystal structure of human BRD3 (tandem domains)	1.40	X-RAY DIFFRACTION
3S92	Crystal structure of the second bromodomain of human BRD3 in complex with the inhibitor JQ1	1.36	X-RAY DIFFRACTION
7RJN	Crystal structure of human BRD3 in complex with BCLTF1	1.95	X-RAY DIFFRACTION
6QJU	Crystal structure of human BRD3 in complex with 3-bromo-1H-indazol-5-amine	1.20	X-RAY DIFFRACTION

Quantitative Ligand Binding Data

The affinity of various ligands, including small-molecule inhibitors and acetylated peptides, for the BRD3 bromodomains has been quantified using several biophysical techniques. This data is crucial for drug development and for understanding the biological function of BRD3.

Table 2: Binding Affinities of Small-Molecule Inhibitors for BRD3 Bromodomains

Compound	Target Domain(s)	Assay Type	Affinity (IC ₅₀ / K _d)
JQ1	BRD3 (Tandem)	AlphaScreen	160 nM (IC ₅₀)[9]
(+)-JQ1	BRD3 (BD1)	ITC	14 nM (K _d)[10]
(+)-JQ1	BRD3 (BD2)	ITC	19 nM (K _d)[10]
PFI-1	BRD3 (Tandem)	AlphaScreen	370 nM (IC ₅₀)[9]
ABBV-744	BRD3 (BD2)	Not Specified	4-18 nM (IC ₅₀)[11]
GSK778	BRD3 (BD1)	Not Specified	41 nM (IC ₅₀)[11]
GSK046	BRD3 (BD2)	Not Specified	98 nM (IC ₅₀)[11]
HJB97	BRD3 (BD1)	Not Specified	0.18 nM (K _i)[11]
HJB97	BRD3 (BD2)	Not Specified	0.21 nM (K _i)[11]
RVX-208	BRD3	Not Specified	Not Specified
XD14	BRD3	Not Specified	380 nM (K _d)[11]
ARV-771 (PROTAC)	BRD3 (BD1)	Not Specified	8.3 nM (K _d)[11]
ARV-771 (PROTAC)	BRD3 (BD2)	Not Specified	7.6 nM (K _d)[11]

Table 3: Binding Affinities of Acetylated Peptides for BRD3 Bromodomains

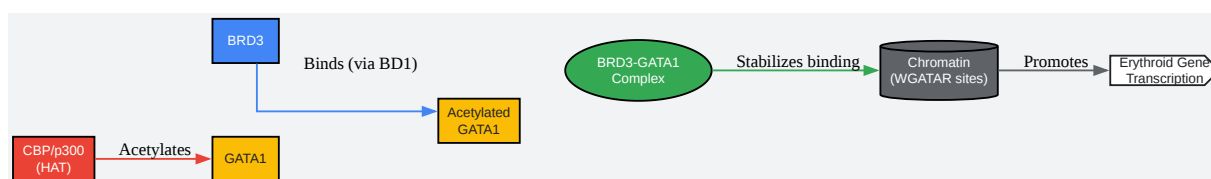
Peptide	Target Domain(s)	Assay Type	Affinity (K _d)
Histone H4 (1-21) K5/8/12/16Ac	BRD3 (Tandem)	AlphaScreen	Substrate[9]
GATA1 peptide (diacetylated K312, K315)	BRD3 (BD1)	GST-pulldown	High Avidity[12]
Synthetic 2AcK Peptide	BRD3 (BD1)	SPR	~1-2 μM[13]
Synthetic 1AcK.4E Peptide	BRD3 (BD1)	SPR	>200 μM[13]

Signaling and Functional Pathways

BRD3 functions as a scaffold and signaling hub by recruiting transcriptional machinery to specific genomic loci. Its role is well-documented in erythroid differentiation and inflammatory responses.

BRD3-GATA1 Interaction in Erythroid Differentiation

BRD3 plays a crucial role in erythropoiesis by interacting with the acetylated transcription factor GATA1. The first bromodomain (BD1) of BRD3 specifically recognizes GATA1 acetylated at lysines 312 and 315.[12] This interaction stabilizes GATA1's association with chromatin at the regulatory regions of its target genes, promoting their expression and driving erythroid maturation.[12]



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BRD3-GATA1 signaling pathway in erythropoiesis.

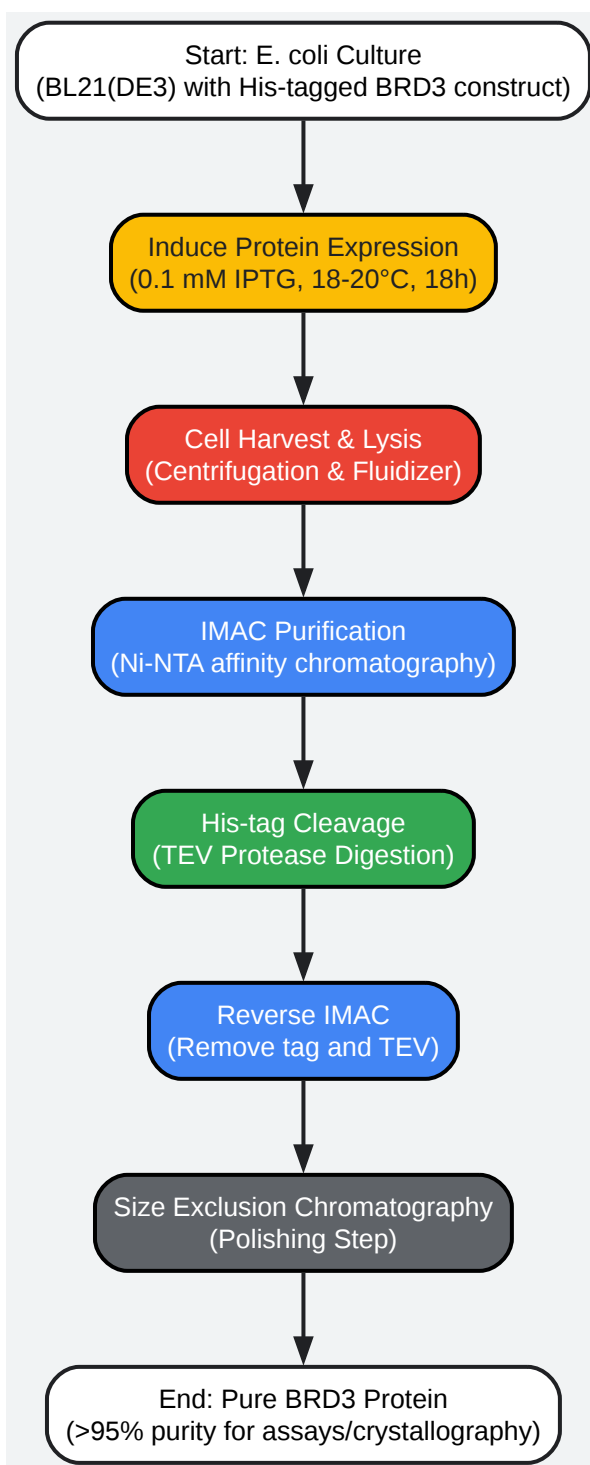
Role in Inflammation and Stress Response

In rheumatoid arthritis synovial fibroblasts (FLS), BRD3 acts as a key regulator of inflammatory and stress response pathways.^[6] It controls the expression of numerous cytokines and chemokines. Silencing BRD3 can mitigate the inflammatory phenotype, suggesting that BRD3 inhibition could be a therapeutic strategy for chronic inflammatory diseases.^[6]

Key Experimental Protocols

Recombinant Production and Purification of BRD3 Bromodomains

This protocol is adapted from methodologies for preparing BRD3 domains for structural and biophysical studies.^[14]^[15]



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